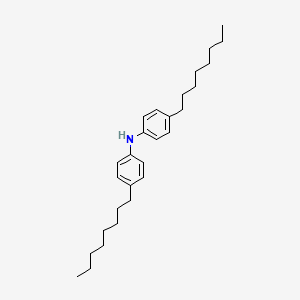

Bis(4-octylphenyl)amine

描述

P,P-Dioctyldiphenylamine is a substituted aniline.

属性

IUPAC Name |

4-octyl-N-(4-octylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPVYZRWKDXNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025170 | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline] | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-octyl-N-(4-octylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

415 °F (NTP, 1992), 213 °C | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.99 | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

LIGHT TAN POWDER | |

CAS No. |

101-67-7, 26603-23-6 | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antioxidant ODA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyldiphenylamine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026603236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-octyl-N-(4-octylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-octylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28396EFO9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

205 to 207 °F (NTP, 1992), 80-90 °C | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physicochemical properties of Bis(4-octylphenyl)amine?

An In-depth Technical Guide to the Physicochemical Properties of Bis(4-octylphenyl)amine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Compound Identification:

-

Chemical Name: this compound

-

Synonyms: 4,4'-Dioctyldiphenylamine, p,p'-Dioctyldiphenylamine, 4-Octyl-N-(4-octylphenyl)benzenamine[1][2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 393.65 g/mol | [4][8] |

| Appearance | White powder, beige solid, or brown flakes.[4][6][7] | [4][6][7][8] |

| Odor | Slight amine odor | [6][8][9] |

| Melting Point | 96–97 °C | [4][7] |

| Boiling Point | 509.4 °C at 760 mmHg | [4][7] |

| Density | 0.939 g/cm³ | [4][7] |

| Flash Point | 213 °C to 415 °F (212.8 °C) | [7][8] |

| Solubility | Insoluble in water.[2] | [2] |

| Vapor Density | 1.01 (Relative to Air) | [8] |

| Refractive Index | 1.467 at 18°C | [7] |

| XLogP3 | 11.6 | [8] |

Experimental Protocols

While detailed experimental parameters for the determination of all physicochemical properties are not exhaustively available in the cited literature, this section outlines the general methodologies for key analytical techniques used in the characterization and quality control of this compound.

Synthesis via Friedel-Crafts Alkylation

A primary method for synthesizing this compound is the Friedel-Crafts alkylation of diphenylamine (B1679370) with octanol (B41247), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][8]

-

Reactants and Catalyst : Diphenylamine and octanol are combined in a molar ratio of approximately 1:2.2. Aluminum chloride (5–7 wt% of reactants) is used as the catalyst.[4]

-

Reaction Conditions : The mixture is heated to 170°C for about 5 hours with continuous stirring.[4]

-

Work-up :

Quality Control Methodologies

The purity and structural integrity of synthesized this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

-

Chromatography (GC/HPLC) : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is employed to determine the purity of the compound, which is generally expected to be greater than 95%.[4]

-

Principle : These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The retention time of the analyte is characteristic and the peak area is proportional to its concentration.

-

-

Melting Point Analysis : The melting point is a crucial indicator of purity. For this compound, a sharp melting point range of 96–97°C is indicative of high purity.[4]

-

Principle : This method involves heating a small sample of the solid to determine the temperature at which it transitions to a liquid. Impurities typically broaden and depress the melting point range.

-

-

Spectroscopic Methods (FT-IR and NMR) : Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the molecular structure of the compound.[4]

-

FT-IR Principle : This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

-

NMR Principle : NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

-

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual signaling pathway related to the antioxidant activity of this compound.

Caption: A flowchart illustrating the industrial synthesis workflow for this compound.

Caption: A conceptual diagram of the antioxidant mechanism of this compound.

References

- 1. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]

- 2. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenamine, 4-octyl-N-(4-octylphenyl)- (CAS 101-67-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 101-67-7 | Benchchem [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound (101-67-7) for sale [vulcanchem.com]

- 7. innospk.com [innospk.com]

- 8. Buy this compound | 101-67-7 [smolecule.com]

- 9. Dioctyldiphenylamine | 101-67-7 [chemicalbook.com]

Solubility of Bis(4-octylphenyl)amine in organic solvents

An In-depth Technical Guide to the Solubility of Bis(4-octylphenyl)amine (B85910) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in various industrial and research applications. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Compound Information

This compound , also known as 4,4'-dioctyldiphenylamine, is an organic compound with the chemical formula C₂₈H₄₃N.[1] It is characterized by two 4-octylphenyl groups attached to a central amine nitrogen.[1] At room temperature, it typically appears as a white to beige or brown flaky solid.[1][2]

Solubility Profile of this compound

The solubility of a compound is a critical physical property that influences its application, formulation, and processing. This compound, with its largely nonpolar structure consisting of two octyl-substituted phenyl rings, exhibits a predictable solubility pattern based on the "like dissolves like" principle. It is generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Solubility | Temperature |

| Water | 18.02 | 80.1 | < 1 mg/mL | 21.1 °C (70 °F) |

| < 0.1 g/100 mL | 21 °C | |||

| Ethanol | 46.07 | 24.5 | Slightly soluble (0.1-1 mg/mL) | Not Specified |

| Acetone | 58.08 | 20.7 | Soluble | Not Specified |

| Benzene | 78.11 | 2.3 | Soluble | Not Specified |

| Ethylene Dichloride | 98.96 | 10.4 | Soluble | Not Specified |

| Gasoline | Variable | ~2 | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 46.7 | Sparingly soluble (1-10 mg/mL) | Not Specified |

Note: "Soluble" indicates a qualitative assessment where precise numerical data is not available in the cited sources.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for research and development. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A range of organic solvents (e.g., hexane, toluene, acetone, ethanol, methanol)

-

Test tubes with stoppers

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Stopper the test tube and shake it vigorously for 30-60 seconds using a vortex mixer.

-

Allow the mixture to stand for at least 3 minutes to observe for any undissolved solid.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with sealed caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical technique like HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the saturated solution by using the calibration curve and accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Spectroscopic Profile of Bis(4-octylphenyl)amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(4-octylphenyl)amine (CAS No. 101-67-7), a diarylamine compound with applications as a high-temperature antioxidant.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to support research and quality control efforts.

Molecular Structure and Properties

This compound, also known as 4,4'-dioctyldiphenylamine, is an aromatic amine characterized by two 4-octylphenyl groups attached to a central nitrogen atom.[3]

Molecular Formula: C28H43N[4] Molecular Weight: 393.65 g/mol [3]

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides insights into its functional groups and overall molecular structure. The data presented below is based on spectra available from the NIST WebBook.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2955, 2925, 2855 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |

| ~1600 | Strong | C=C Aromatic Ring Stretch |

| ~1510 | Strong | C=C Aromatic Ring Stretch |

| ~1465 | Medium | CH₂ Bending |

| ~1375 | Medium | CH₃ Bending |

| ~1250 | Strong | Aromatic C-N Stretch |

| ~820 | Strong | para-disubstituted C-H out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While publicly available, fully assigned high-resolution spectra are limited, the following tables provide predicted chemical shifts based on the structure of this compound.

¹H NMR (Proton NMR) Predicted Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | d | 4H | Aromatic Protons (ortho to -NH) |

| ~6.8 | d | 4H | Aromatic Protons (meta to -NH) |

| ~5.6 | s | 1H | N-H Proton |

| ~2.5 | t | 4H | -CH₂- (benzylic) |

| ~1.6 | m | 4H | -CH₂- |

| ~1.3 | m | 20H | -(CH₂)₅- |

| ~0.9 | t | 6H | -CH₃ |

¹³C NMR (Carbon-13) NMR Predicted Data

| Chemical Shift (ppm) | Assignment |

| ~142 | Aromatic C (para to -NH, attached to octyl) |

| ~140 | Aromatic C (ipso, attached to -NH) |

| ~129 | Aromatic CH (meta to -NH) |

| ~118 | Aromatic CH (ortho to -NH) |

| ~35 | -CH₂- (benzylic) |

| ~32 | -CH₂- |

| ~31.5 | -CH₂- |

| ~29 | -(CH₂)₃- |

| ~22.5 | -CH₂- |

| ~14 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data below is based on the electron ionization (EI) mass spectrum available on the NIST WebBook.[7]

| m/z | Relative Intensity | Proposed Fragment |

| 393 | High | [M]⁺ (Molecular Ion) |

| 280 | High | [M - C₈H₁₇]⁺ (Loss of an octyl radical) |

| 184 | Medium | [C₁₄H₁₄N]⁺ (Resulting from benzylic cleavage) |

| 169 | Low | [C₁₂H₉N]⁺ (Further fragmentation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly onto the ATR crystal.[8]

-

Instrumentation: A Fourier Transform Infrared Spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions and intensities are then analyzed to identify characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Methodology:

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9]

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[9]

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

-

Data Analysis:

-

The acquired FIDs are Fourier transformed to generate the NMR spectra.

-

The spectra are phased, baseline corrected, and calibrated.

-

Chemical shifts, signal integrations, and coupling patterns are analyzed to assign the signals to the respective nuclei in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet.

-

Oven Program: A temperature gradient is used to ensure the elution of the high-boiling point analyte. For example, an initial temperature of 150°C held for 2 minutes, then ramped to 300°C at 15°C/min and held for 10 minutes.[10]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.[11]

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 50-500 is typically appropriate.

-

-

Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern.

Visualized Workflows

The following diagrams, created using Graphviz, illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 101-67-7 | Benchchem [benchchem.com]

- 4. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]

- 6. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]

- 7. Benzenamine, 4-octyl-N-(4-octylphenyl)- [webbook.nist.gov]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. peakscientific.com [peakscientific.com]

An In-depth Technical Guide on the Mechanism of Action of Bis(4-octylphenyl)amine as a Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-octylphenyl)amine, a prominent member of the alkylated diarylamine family, is a potent radical scavenger widely utilized as an antioxidant in various industrial and commercial applications. This technical guide delineates the core mechanism of its antioxidant action, which primarily involves the donation of a hydrogen atom from its secondary amine group to neutralize free radicals. This process interrupts the propagation of radical chain reactions, thereby mitigating oxidative degradation. This document provides a comprehensive overview of its mechanism, supported by quantitative data from relevant studies, detailed experimental protocols for assessing its antioxidant capacity, and visual representations of the chemical pathways and experimental workflows.

Introduction

Oxidative stress, mediated by the overproduction of reactive oxygen species (ROS) and other free radicals, is a key factor in the degradation of organic materials and has been implicated in the pathophysiology of numerous diseases. Antioxidants are crucial molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. This compound, also known as 4,4'-dioctyldiphenylamine, is a synthetic antioxidant renowned for its efficacy, particularly at elevated temperatures.[1] Its molecular structure, featuring two octyl groups on the phenyl rings, enhances its solubility in nonpolar media and contributes to its stability. This guide explores the fundamental chemical principles governing its function as a radical scavenger.

Core Mechanism of Action: Hydrogen Atom Transfer

The primary mechanism by which this compound exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT) . The nitrogen-hydrogen (N-H) bond in the secondary amine group is relatively weak and can be homolytically cleaved. When this compound encounters a free radical (R•), it donates its hydrogen atom to the radical, effectively neutralizing it. This process is outlined in the reaction below:

(C₈H₁₇-C₆H₄)₂NH + R• → (C₈H₁₇-C₆H₄)₂N• + RH

The resulting diarylaminyl radical, (C₈H₁₇-C₆H₄)₂N•, is significantly stabilized by resonance, delocalizing the unpaired electron across the two aromatic rings. This resonance stabilization makes the diarylaminyl radical much less reactive than the initial free radical, thus preventing it from propagating the oxidative chain reaction. The presence of electron-donating alkyl groups (octyl groups) on the phenyl rings further enhances the stability of this radical.

Caption: Hydrogen atom transfer from this compound to a free radical.

Quantitative Assessment of Antioxidant Activity

The antioxidant performance of diphenylamine (B1679370) derivatives can be quantified using various analytical methods. A key parameter is the oxidation induction time (OIT), which measures the time until the onset of rapid oxidation.

| Compound | Base Oil | OIT (min) |

| Diphenylamine | PAO | ~40 |

| Octyl-substituted diphenylamine | PAO | 3235 |

| Diphenylamine | LP | ~18 |

| Octyl-substituted diphenylamine | LP | 3198 |

| Diphenylamine | DIOS | ~48 |

| Octyl-substituted diphenylamine | DIOS | ~3000 |

| Diphenylamine | Soybean Oil | ~21 |

| Octyl-substituted diphenylamine | Soybean Oil | ~200 |

| PAO: Polyalphaolefin, LP: Liquid Paraffin, DIOS: Diisooctyl Sebacate | ||

| Source: Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations, 2025.[2] |

The data clearly indicates that octyl-substitution significantly enhances the antioxidant performance of diphenylamine in both nonpolar (PAO and LP) and polar (DIOS and soybean) oils, as evidenced by the substantially longer oxidation induction times.[2]

Experimental Protocols for Antioxidant Activity Assessment

Standardized assays are employed to evaluate the radical scavenging capacity of compounds like this compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test sample solutions: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add a specific volume of each concentration of the test sample to the wells. Then, add a specific volume of the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test sample.[3]

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is blue-green in color.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution: Prepare a stock solution of ABTS and potassium persulfate in water and allow it to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation. Dilute this solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test sample solutions: Prepare a stock solution of this compound and make serial dilutions.

-

Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ solution and mix.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

Conclusion

This compound is a highly effective radical scavenger that operates primarily through a hydrogen atom transfer mechanism. The resulting diarylaminyl radical is stabilized by resonance, which is a key feature of its antioxidant efficacy. The presence of octyl groups enhances its performance in various media. The quantitative data and standardized experimental protocols provided in this guide offer a robust framework for researchers and professionals to understand and evaluate the antioxidant properties of this important compound. Its well-defined mechanism of action and proven performance make it a valuable tool in mitigating oxidative damage in a wide range of applications.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition Profile of Bis(4-octylphenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of Bis(4-octylphenyl)amine, a widely used antioxidant in various industrial applications, including lubricants and polymers. Understanding the thermal behavior of this compound is critical for determining its suitability and performance in high-temperature environments and for ensuring safe handling and processing. This document outlines the key thermal properties, experimental protocols for thermal analysis, and the likely decomposition pathways.

Core Properties of this compound

This compound, also known as 4,4'-dioctyldiphenylamine, is an aromatic amine characterized by two octylphenyl groups attached to a central nitrogen atom. This structure imparts high thermal stability and excellent antioxidant properties. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₄₃N |

| Molecular Weight | 393.65 g/mol |

| CAS Number | 101-67-7 |

| Appearance | Brown flaky solid |

| Melting Point | 96–97°C |

| Boiling Point | 509.4°C |

| Density | 0.939 g/cm³ |

Thermal Stability and Decomposition Profile

The thermal stability of this compound is a key performance indicator, particularly in applications where it is subjected to elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its decomposition profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis helps to determine the onset of decomposition, the rate of degradation, and the temperatures at which significant mass loss occurs.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for an Octylated/Butylated Diphenylamine Antioxidant (similar to this compound) in an Air Atmosphere. [1]

| Temperature (°C) | Weight Loss (%) |

| 100 | ~0% |

| 200 | ~5% |

| 250 | ~20% |

| 300 | ~60% |

| 350 | ~90% |

| 400 | >95% |

Based on this data, significant thermal decomposition for this type of antioxidant begins around 200°C and proceeds rapidly between 250°C and 400°C. When heated to decomposition, this compound is known to emit toxic fumes containing nitrogen oxides, carbon monoxide, and carbon dioxide.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point and to observe any exothermic or endothermic events associated with its decomposition. A typical DSC thermogram would show a sharp endothermic peak corresponding to its melting point around 96-97°C. Decomposition processes are typically observed as complex exothermic or endothermic events at higher temperatures.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable thermal analysis data. The following are standard protocols for TGA and DSC analysis of organic compounds like this compound.

Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small sample (typically 5-10 mg) of high-purity this compound is accurately weighed into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 20-50 mL/min) to study thermal decomposition or oxidative stability, respectively.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine key parameters such as the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and observe thermal events of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate at an initial temperature below the expected melting point.

-

Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature above the melting point and through the decomposition region.

-

-

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The resulting thermogram is analyzed to determine the melting point (peak of the endotherm) and to identify any other thermal events.

Antioxidant Mechanism and Decomposition Pathway

This compound functions as a secondary antioxidant, specifically a radical scavenger. Its primary role is to interrupt the free-radical chain reactions that lead to the oxidative degradation of materials.

The antioxidant mechanism of diarylamines involves the donation of a hydrogen atom from the N-H group to a peroxyl radical (ROO•), which is a key intermediate in the auto-oxidation process. This reaction neutralizes the reactive peroxyl radical and forms a more stable diarylaminyl radical. This aminyl radical can then react with another peroxyl radical to terminate the chain reaction.

Caption: Generalized radical scavenging mechanism of a diarylamine antioxidant.

The thermal decomposition of this compound at elevated temperatures is a complex process. It is expected to involve the cleavage of the C-N bonds and the degradation of the octyl side chains. The initial decomposition products are likely to be reactive radical species that can undergo further reactions, leading to the formation of a complex mixture of smaller volatile molecules, including nitrogen oxides, carbon monoxide, and carbon dioxide, particularly in the presence of oxygen.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This compound is a thermally stable antioxidant, making it suitable for high-temperature applications. Its decomposition profile, as inferred from data on similar compounds, indicates that significant degradation begins above 200°C. A thorough understanding of its thermal behavior through techniques like TGA and DSC is essential for optimizing its use, ensuring product stability, and maintaining safety during processing and handling. The provided experimental protocols offer a standardized approach for researchers and professionals to evaluate the thermal properties of this and similar antioxidant compounds.

References

An In-depth Technical Guide on the Antioxidant Mechanism of Bis(4-octylphenyl)amine in Lubricating Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lubricating oils are critical for the functioning and longevity of machinery. However, under demanding operating conditions, they are susceptible to oxidative degradation, leading to the formation of sludge, varnish, and corrosive byproducts. Antioxidant additives are therefore essential components of lubricant formulations. This technical guide provides a comprehensive overview of the antioxidant mechanism of bis(4-octylphenyl)amine (B85910), a widely used aminic antioxidant in lubricating oils. We will delve into its core functions, reaction pathways, and performance evaluation methodologies. This guide also presents quantitative data from key industry-standard tests, details experimental protocols, and provides visual representations of the chemical processes involved.

Introduction to this compound as a Lubricant Antioxidant

This compound, also known as dioctyldiphenylamine, is an aromatic amine antioxidant that plays a crucial role in preventing the oxidative degradation of lubricating oils.[1][2] Its molecular structure, featuring two octylphenyl groups attached to a central amine, imparts high thermal stability and oil solubility, making it particularly effective in high-temperature applications such as in internal combustion engines, turbine oils, and industrial lubricants.[1][2]

The primary functions of aminic antioxidants like this compound in lubricating oils include:

-

Inhibition of Oxidation: They interrupt the free-radical chain reactions that lead to oil degradation.[1]

-

Acid Neutralization: They neutralize acidic byproducts formed during oxidation, thus preventing corrosion of metal surfaces.[1]

-

Deposit Control: By inhibiting the formation of sludge and varnish, they help maintain engine cleanliness and operational efficiency.[1]

-

Viscosity Maintenance: They help to maintain the oil's viscosity within the desired range by preventing oxidative thickening.[1]

The Antioxidant Mechanism of this compound

The antioxidant action of this compound is primarily attributed to its ability to act as a radical scavenger. The process of hydrocarbon autoxidation in lubricating oils proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps.

Radical Scavenging Mechanism

During the propagation phase of oxidation, highly reactive peroxy radicals (ROO•) are formed. This compound (Ar₂NH) donates a hydrogen atom from its amine group to these peroxy radicals, thereby neutralizing them and forming a stable hydroperoxide and a less reactive diarylaminyl radical (Ar₂N•).[3] This interruption of the radical chain reaction significantly slows down the overall oxidation process.

The diarylaminyl radical is stabilized by resonance and is less reactive than the initial peroxy radicals, thus preventing further propagation of the oxidation chain.

Catalytic Radical Scavenging Cycle (Korcek Cycle)

At elevated temperatures, diarylamine antioxidants like this compound can engage in a catalytic cycle, known as the Korcek cycle, which allows a single antioxidant molecule to neutralize multiple radicals.[4][5][6] This catalytic behavior is a key reason for their effectiveness in high-temperature applications.

The cycle involves the following key steps:

-

The diarylaminyl radical (Ar₂N•) can react with another peroxy radical (ROO•) to form a nitroxide radical (Ar₂NO•) and an alkoxy radical (RO•).

-

The nitroxide radical can then react with an alkyl radical (R•) to form an alkoxyamine (Ar₂NOR).

-

The alkoxyamine can subsequently decompose, regenerating the diarylamine (Ar₂NH) and allowing it to participate in further radical scavenging.[7][8][9]

// Nodes Ar2NH [label="this compound\n(Ar₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar2N_radical [label="Diarylaminyl Radical\n(Ar₂N•)", fillcolor="#FBBC05", fontcolor="#202124"]; Ar2NO_radical [label="Nitroxide Radical\n(Ar₂NO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ar2NOR [label="Alkoxyamine\n(Ar₂NOR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROO_radical1 [label="Peroxy Radical\n(ROO•)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROOH [label="Hydroperoxide\n(ROOH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROO_radical2 [label="Peroxy Radical\n(ROO•)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RO_radical [label="Alkoxy Radical\n(RO•)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_radical [label="Alkyl Radical\n(R•)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrocarbon [label="Hydrocarbon\n(RH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ar2NH -> Ar2N_radical [label="+ ROO•"]; ROO_radical1 -> ROOH [style=invis]; Ar2N_radical -> Ar2NO_radical [label="+ ROO•"]; ROO_radical2 -> RO_radical [style=invis]; Ar2NO_radical -> Ar2NOR [label="+ R•"]; Ar2NOR -> Ar2NH [label="Decomposition\n+ Olefin"]; R_radical -> Hydrocarbon [style=invis];

// Invisible edges for layout Ar2NH -> ROO_radical1 [style=invis]; Ar2N_radical -> ROO_radical2 [style=invis]; Ar2NO_radical -> R_radical [style=invis]; Ar2NOR -> Hydrocarbon [style=invis]; } dot Figure 1: Catalytic Radical Scavenging Cycle of Diarylamine Antioxidants.

Synergistic Effects with Phenolic Antioxidants

This compound often exhibits synergistic antioxidant activity when used in combination with phenolic antioxidants.[3] In these blends, the phenolic antioxidant can regenerate the aminic antioxidant by donating a hydrogen atom to the diarylaminyl radical, thus restoring its radical scavenging capability. This synergistic interaction enhances the overall oxidative stability of the lubricant.

Performance Evaluation of this compound

The effectiveness of this compound as an antioxidant is evaluated using various standardized industry tests that simulate the oxidative conditions experienced by lubricating oils in service. The key performance indicators are the oxidation induction time and the resistance to changes in physical and chemical properties.

Quantitative Performance Data

While extensive proprietary data exists within the lubricant industry, publicly available quantitative data specifically for this compound is limited. However, data for closely related alkylated diphenylamines, such as "Naugalube 438L" (predominately 4,4'-dinonyldiphenylamine), provides a strong indication of its performance. The following tables summarize representative data from key antioxidant performance tests.

Table 1: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

| Formulation | RPVOT (minutes) |

| Group II Base Oil | 25 |

| Group II Base Oil + 1.0 wt% Naugalube 438L | >1300 |

| Group III Base Oil | 30 |

| Group III Base Oil + 1.0 wt% Naugalube 438L | >1300 |

| Data is representative and compiled from industry literature.[10] |

Table 2: Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

| Formulation | Oxidation Induction Time (OIT) at 200°C (minutes) |

| Group II Base Oil | 5 |

| Group II Base Oil + 1.0 wt% Naugalube 438L | 22.5 |

| Group III Base Oil | 8 |

| Group III Base Oil + 1.0 wt% Naugalube 438L | 24.0 |

| Data is representative and compiled from industry literature.[10] |

Table 3: Turbine Oil Oxidation Stability Test (TOST) - ASTM D943 (Modified - Dry)

| Formulation | TOST Life (hours to reach 2.0 TAN) |

| Group I Base Oil | < 1000 |

| Group I Base Oil + 0.25% Hindered Phenol + 0.25% ADPA | > 10,000 |

| Group II Base Oil | ~1500 |

| Group II Base Oil + 0.31% DTC** + 0.06% TD*** | > 10,000 |

| ADPA: Alkylated Diphenylamine (representative of this compound) | |

| **DTC: Dithiocarbamate | |

| ***TD: Tolutriazole Derivative | |

| Data adapted from a long-term study on antioxidant packages.[11][12] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method evaluates the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst coil at 150°C.[13][14][15]

Apparatus:

-

Rotating pressure vessel

-

Glass container with a cover

-

Copper catalyst coil

-

Pressure gauge

-

Constant temperature bath (150°C)

Procedure:

-

A 50-gram sample of the test oil, 5 grams of distilled water, and a polished copper catalyst coil are placed into the glass container.[1][16]

-

The glass container is placed inside the pressure vessel, which is then sealed.

-

The vessel is charged with oxygen to a pressure of 90 psi (620 kPa).[1][14]

-

The sealed vessel is placed in a constant temperature bath at 150°C and rotated at an angle of 30° at 100 rpm.[14]

-

The pressure inside the vessel is monitored continuously.

-

The test is terminated when the pressure drops by 25 psi (175 kPa) from the maximum pressure reached.[14]

-

The RPVOT result is reported as the time in minutes from the start of the test to the 25 psi pressure drop.[14]

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_sample [label="Prepare Sample:\n- 50g Oil\n- 5g Water\n- Copper Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; place_in_vessel [label="Place Sample in\nGlass Container", fillcolor="#F1F3F4", fontcolor="#202124"]; seal_vessel [label="Seal in\nPressure Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; pressurize [label="Pressurize with O₂\nto 90 psi", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat_rotate [label="Heat to 150°C\nand Rotate at 100 rpm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor_pressure [label="Monitor Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; pressure_drop [label="Pressure Drop ≥ 25 psi?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; record_time [label="Record Time (minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_sample; prep_sample -> place_in_vessel; place_in_vessel -> seal_vessel; seal_vessel -> pressurize; pressurize -> heat_rotate; heat_rotate -> monitor_pressure; monitor_pressure -> pressure_drop; pressure_drop -> record_time [label="Yes"]; pressure_drop -> monitor_pressure [label="No"]; record_time -> end; } dot Figure 2: Experimental Workflow for RPVOT (ASTM D2272).

Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

This test method determines the oxidation induction time (OIT) of lubricating oils subjected to oxygen at high pressure and elevated temperatures.[4][17]

Apparatus:

-

Pressure Differential Scanning Calorimeter (PDSC)

-

Sample pans (aluminum or copper)

-

Oxygen supply with pressure regulation

Procedure:

-

A small sample of the oil (typically 2-3 mg) is weighed into a sample pan.[4]

-

The sample pan and an empty reference pan are placed in the PDSC cell.

-

The cell is sealed and heated to the desired isothermal test temperature (e.g., 200°C) under an inert atmosphere (e.g., nitrogen).[18]

-

Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a high pressure (typically 500 psi or 3.5 MPa).[4]

-

The heat flow to the sample is monitored over time.

-

The onset of oxidation is marked by a sharp exothermic peak.

-

The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic peak, typically calculated using the extrapolated baseline method.[17]

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; weigh_sample [label="Weigh 2-3 mg of Oil\ninto Sample Pan", fillcolor="#F1F3F4", fontcolor="#202124"]; place_in_pdsc [label="Place Sample and\nReference Pans in PDSC Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; heat_to_temp [label="Heat to Isothermal Temp.\nunder Nitrogen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stabilize_temp [label="Stabilize Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; switch_to_o2 [label="Switch to Oxygen\nat 500 psi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor_heat_flow [label="Monitor Heat Flow", fillcolor="#FBBC05", fontcolor="#202124"]; exotherm_detected [label="Exothermic Peak\nDetected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; calculate_oit [label="Calculate OIT (minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> weigh_sample; weigh_sample -> place_in_pdsc; place_in_pdsc -> heat_to_temp; heat_to_temp -> stabilize_temp; stabilize_temp -> switch_to_o2; switch_to_o2 -> monitor_heat_flow; monitor_heat_flow -> exotherm_detected; exotherm_detected -> calculate_oit [label="Yes"]; exotherm_detected -> monitor_heat_flow [label="No"]; calculate_oit -> end; } dot Figure 3: Experimental Workflow for PDSC (ASTM D6186).

Turbine Oil Oxidation Stability Test (TOST) - ASTM D943

This test method is a long-duration test that evaluates the oxidation stability of inhibited mineral oils in the presence of oxygen, water, and metal catalysts at an elevated temperature.[11][16][19][20]

Apparatus:

-

Oxidation cell (test tube)

-

Condenser

-

Oxygen delivery tube

-

Iron and copper catalyst coils

-

Constant temperature bath (95°C)

Procedure:

-

A 300 mL sample of the oil is placed in the oxidation cell.

-

60 mL of distilled water is added to the oil.[19]

-

The iron and copper catalyst coils are placed in the oil-water mixture.

-

The cell is placed in a constant temperature bath maintained at 95°C.[19]

-

Oxygen is bubbled through the mixture at a specified flow rate.

-

Periodically, a small sample of the oil is withdrawn and its Total Acid Number (TAN) is determined.

-

The test is continued until the TAN of the oil reaches 2.0 mg KOH/g.[11]

-

The TOST life is reported as the number of hours required to reach this TAN value.[11]

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_cell [label="Prepare Cell:\n- 300 mL Oil\n- 60 mL Water\n- Fe/Cu Catalysts", fillcolor="#F1F3F4", fontcolor="#202124"]; heat_cell [label="Place Cell in Bath\nat 95°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bubble_o2 [label="Bubble Oxygen\nthrough Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; periodic_sampling [label="Periodically Sample Oil\nand Measure TAN", fillcolor="#FBBC05", fontcolor="#202124"]; tan_check [label="TAN ≥ 2.0 mg KOH/g?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; record_hours [label="Record Time (hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_cell; prepare_cell -> heat_cell; heat_cell -> bubble_o2; bubble_o2 -> periodic_sampling; periodic_sampling -> tan_check; tan_check -> record_hours [label="Yes"]; tan_check -> periodic_sampling [label="No"]; record_hours -> end; } dot Figure 4: Experimental Workflow for TOST (ASTM D943).

Conclusion

This compound is a highly effective aminic antioxidant that plays a critical role in extending the service life of lubricating oils. Its primary antioxidant mechanism involves radical scavenging, which is further enhanced at high temperatures through a catalytic cycle. When formulated in combination with phenolic antioxidants, it can exhibit synergistic effects, leading to superior oxidative stability. The performance of lubricants containing this compound is rigorously evaluated using standardized tests such as RPVOT, PDSC, and TOST, which provide valuable data for formulation optimization and quality control. A thorough understanding of its mechanism and performance characteristics is essential for the development of advanced lubricants that meet the demands of modern machinery.

References

- 1. lubrication.expert [lubrication.expert]

- 2. innospk.com [innospk.com]

- 3. This compound | 101-67-7 | Benchchem [benchchem.com]

- 4. kelid1.ir [kelid1.ir]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The catalytic mechanism of diarylamine radical-trapping antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants - figshare - Figshare [figshare.com]

- 9. scispace.com [scispace.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]

- 12. lube-media.com [lube-media.com]

- 13. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]

- 14. WearCheck - The Leader in Oil Analysis [wearcheck.com]

- 15. store.astm.org [store.astm.org]

- 16. valoremchemicals.com.au [valoremchemicals.com.au]

- 17. will-son.com [will-son.com]

- 18. vurup.sk [vurup.sk]

- 19. segroup.com.ph [segroup.com.ph]

- 20. mobil.com [mobil.com]

Technical Guide: Predicting and Determining the Collision Cross Section of Bis(4-octylphenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies available for determining the collision cross section (CCS) of Bis(4-octylphenyl)amine. Given the absence of readily available, pre-calculated CCS values for this specific molecule, this document outlines the workflows for both computational prediction and experimental determination.

Introduction to Collision Cross Section

The collision cross section (CCS) is a critical physicochemical property that describes the size and shape of a gas-phase ion. In the context of drug discovery and development, as well as in metabolomics and environmental analysis, CCS values provide an additional dimension of data for compound identification and characterization, complementing information from mass-to-charge ratio and retention time.[1][2][3] Ion mobility-mass spectrometry (IM-MS) is the primary technique for the experimental determination of CCS.[2][4]

This compound is an antioxidant additive used in lubricants and has been identified as an anthropogenic organic contaminant.[5] Its characterization in complex matrices can be significantly enhanced by obtaining its CCS value.

Computational Prediction of Collision Cross Section

Computational methods offer a rapid, cost-effective means of estimating CCS values, particularly when a physical sample is unavailable.[6] These approaches are broadly categorized into physics-based models and machine learning models.

Machine Learning (ML) Approaches:

Machine learning models are trained on large datasets of experimentally determined CCS values and can predict the CCS of a new molecule based on its chemical structure, typically represented as a SMILES string or 2D/3D molecular descriptors.[6][7][8] Several web-based tools and standalone software packages are available for this purpose. The accuracy of these predictions is a key consideration, with reported mean absolute percent errors often below 5%.[9][10]

Table 1: Overview of Selected Machine Learning-Based CCS Prediction Models

| Model/Tool | Typical Prediction Error | Input | Adducts Supported | Reference |

| AllCCS | High accuracy | SMILES | [M+H]+, [M-H]-, [M+Na]+, etc. | [11] |

| CCSbase | High accuracy | SMILES | [M+H]+, [M-H]-, [M+Na]+ | [11] |

| CCSP2.0 | High accuracy | SMILES | [M+H]+, [M-H]-, [M+Na]+ | [12] |

| DeepCCS | High accuracy | SMILES | [M+H]+, [M-H]- | [12] |

| Random Forest | ~2.6% (for specific training set) | m/z, Compensation Voltage (DMS) | Cations | [9] |

| Support Vector Machine | Median relative error ~1.5-1.8% | Molecular Descriptors | [M+H]+, [M+Na]+ | [10] |

Note: Prediction accuracy can vary depending on the chemical class of the molecule and the training data of the model.[6]

Computational Workflow for CCS Prediction:

The following diagram illustrates a typical workflow for predicting the CCS of this compound using a machine learning approach.

Caption: Workflow for computational CCS prediction of this compound.

Experimental Determination of Collision Cross Section

Experimental measurement provides the most accurate CCS values. Ion mobility-mass spectrometry (IM-MS) is the definitive technique, with several variations available.

Key IM-MS Technologies:

-

Drift Tube Ion Mobility Spectrometry (DTIMS): This is a fundamental method that measures the time it takes for an ion to traverse a gas-filled tube under a weak, uniform electric field. DTIMS allows for the direct calculation of CCS without the need for calibrants.

-

Traveling Wave Ion Mobility Spectrometry (TWIMS): TWIMS uses a series of voltage pulses to propel ions through the mobility cell. This technique is common in commercial instruments but requires calibration with compounds of known CCS to determine the CCS of an unknown.[13]

-

Trapped Ion Mobility Spectrometry (TIMS): TIMS traps ions against a gas flow using an electric field. By systematically lowering the electric field, ions are released according to their mobility. TIMS can achieve very high resolution.[8]

Experimental Protocol: CCS Determination using Calibrant-Dependent IM-MS (e.g., TWIMS)

-

Sample Preparation:

-

Prepare a solution of this compound at a suitable concentration (e.g., 1-10 µM) in an appropriate solvent (e.g., methanol/water 50:50 v/v).

-

Prepare a separate solution containing a mixture of well-characterized CCS calibrants that bracket the expected drift time of the analyte.

-

-

Instrument Setup:

-

The sample is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI).

-

Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow) to achieve a stable signal for the ion of interest (e.g., the [M+H]+ adduct of this compound).

-

Set the ion mobility cell parameters (e.g., wave velocity, wave height for TWIMS) to achieve adequate separation.

-

-

Data Acquisition:

-

Acquire data for the calibrant mixture under the same instrumental conditions to be used for the analyte.

-

Acquire data for the this compound sample.

-

-

Data Analysis:

-

Extract the arrival time (or drift time) for each calibrant ion.

-